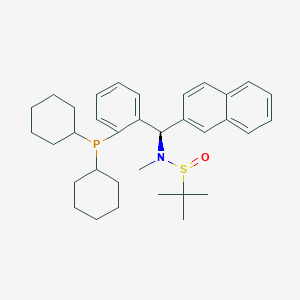

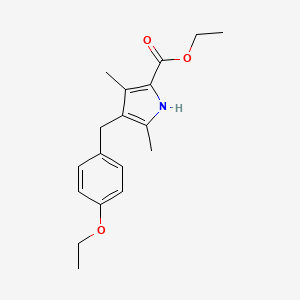

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

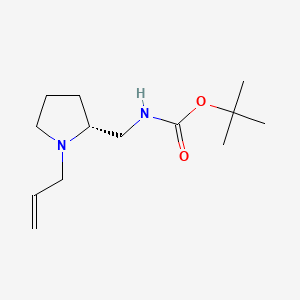

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide est un composé organique complexe qui a suscité un intérêt en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un cycle naphtalène, d'un groupe dicyclohexylphosphanyl et d'une fraction sulfinamide, qui contribuent à ses propriétés chimiques distinctives.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage subséquent. La dernière étape implique l'introduction stéréocontrôlée de la fraction sulfinamide .

Méthodes de production industrielle : La production industrielle de ce composé peut exploiter des systèmes de micro-réacteurs à flux afin d'améliorer l'efficacité et la durabilité. Ces systèmes permettent un contrôle précis des conditions réactionnelles, ce qui conduit à des rendements plus élevés et à une réduction des déchets .

Analyse Des Réactions Chimiques

Types de réactions : (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels réactifs tels que les fractions phosphanyl et sulfinamide.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution .

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

Chimie : En chimie, (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide est utilisé comme ligand en catalyse, en particulier en synthèse asymétrique. Sa structure unique permet la formation de catalyseurs chiraux qui peuvent améliorer la sélectivité et l'efficacité de diverses réactions chimiques .

Biologie et médecine : Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un outil précieux dans le développement de nouveaux agents thérapeutiques .

Industrie : Dans l'industrie, (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide est utilisé dans la synthèse de matériaux de pointe, notamment les polymères et les nanomatériaux. Ses propriétés uniques contribuent au développement de matériaux ayant des caractéristiques de performance améliorées .

Mécanisme d'action

Le mécanisme d'action de (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe dicyclohexylphosphanyl joue un rôle crucial dans la liaison à ces cibles, tandis que le cycle naphtalène et la fraction sulfinamide contribuent à la stabilité et à l'activité globales du composé .

Applications De Recherche Scientifique

Chemistry: In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral catalysts that can enhance the selectivity and efficiency of various chemical reactions .

Biology and Medicine: Its ability to interact with specific molecular targets makes it a valuable tool in the development of new therapeutic agents .

Industry: In industry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mécanisme D'action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylphosphanyl group plays a crucial role in binding to these targets, while the naphthalene ring and sulfinamide moiety contribute to the overall stability and activity of the compound .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires comprennent d'autres dérivés du naphtalène et des sulfinamides substitués par des phosphanyls. Des exemples incluent la 1-(3-méthoxy-phényl)-3-naphtalène-1-yl-propénone et divers naphtalènes multisubstitués .

Unicité : Ce qui distingue (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phényl)(naphtalène-2-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide, c'est sa combinaison d'un cycle naphtalène, d'un groupe dicyclohexylphosphanyl et d'une fraction sulfinamide. Cette structure unique confère des propriétés chimiques et une réactivité distinctes, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles .

Propriétés

Formule moléculaire |

C34H46NOPS |

|---|---|

Poids moléculaire |

547.8 g/mol |

Nom IUPAC |

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |

InChI |

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38?/m1/s1 |

Clé InChI |

LSXYDTHXHIQYJE-OVFDOZPJSA-N |

SMILES isomérique |

CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |

SMILES canonique |

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)

![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)

![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)

![5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecine trihydrochloride](/img/structure/B12298936.png)

![L-threo-Pentonamide, N-[1-[[[(3-amino-5,6-dimethylpyrazinyl)methyl]amino]carbonyl]-2-methylbutyl]-5-cyclohexyl-2,4,5-trideoxy-4-[[N-[N-[1-oxo-6-[[(phenylmethoxy)carbonyl]amino]hexyl]-L-phenylalanyl]glycyl]amino]-, [S-(R*,R*)]-(9CI)](/img/structure/B12298953.png)

![(T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298965.png)